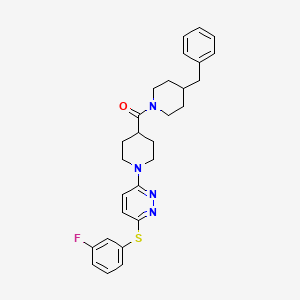
(4-Benzylpiperidin-1-yl)(1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Benzylpiperidin-1-yl)(1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C28H31FN4OS and its molecular weight is 490.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- The compound (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone, closely related to the queried chemical, was analyzed for its crystal structure, showcasing the dihedral angles and intermolecular hydrogen bonds formation (Revathi et al., 2015).
Synthesis and Structural Exploration
- Another similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and structurally characterized, revealing insights into its antiproliferative activity (Prasad et al., 2018).
Synthesis Techniques
- Research on the synthesis of benzylpiperidines, which include compounds structurally similar to the queried chemical, highlights efficient methods for their production. This includes the roles of temperature and substrate structure in selectivity (Ágai et al., 2004).
Molecular Structure and Interaction Analysis
- For closely related compounds, studies have explored their molecular structures and the interactions present in their crystal states, providing a foundation for understanding the chemical properties of such compounds (Nagaraju et al., 2018).
Synthesis and Biological Evaluation
- Some related compounds have been synthesized and evaluated for their biological activities, such as antimicrobial and anticancer effects, offering insights into potential therapeutic applications (Naik et al., 2022).
Neuroprotective Activity Studies
- Research on aryloxyethylamine derivatives, similar in structure, has shown neuroprotective effects, providing potential implications for neurological applications (Zhong et al., 2020).
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4OS/c29-24-7-4-8-25(20-24)35-27-10-9-26(30-31-27)32-17-13-23(14-18-32)28(34)33-15-11-22(12-16-33)19-21-5-2-1-3-6-21/h1-10,20,22-23H,11-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRGGPGENKODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)SC5=CC=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)
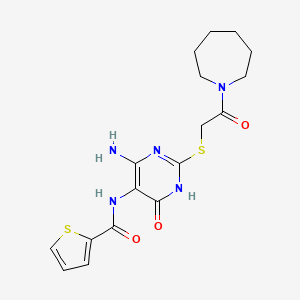

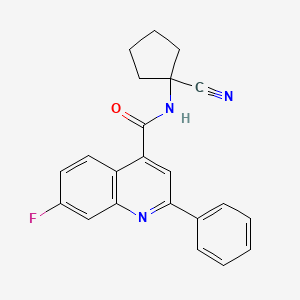
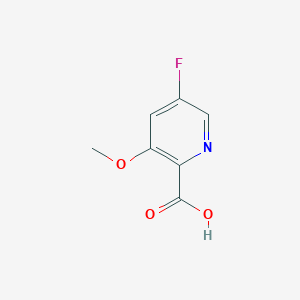
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)
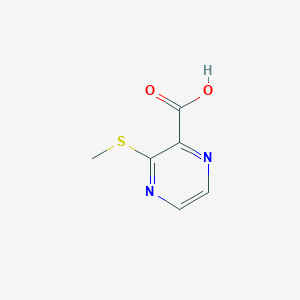
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)

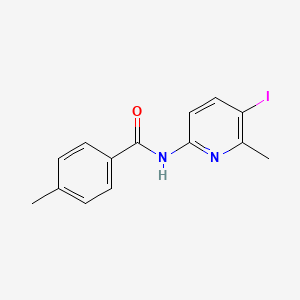
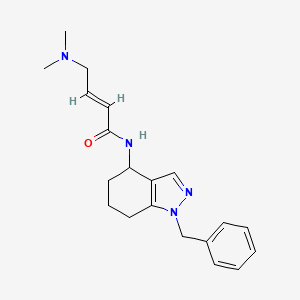
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)
